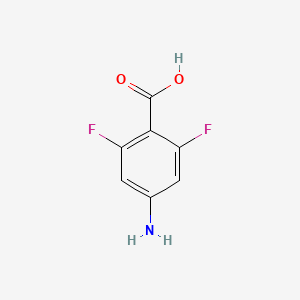

4-Amino-2,6-difluorobenzoic acid

概述

描述

4-Amino-2,6-difluorobenzoic acid is an organic compound with the molecular formula C7H5F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an amino group

作用机制

Target of Action

It is known to be used in the preparation of amides , suggesting that it may interact with proteins or enzymes that facilitate amide bond formation.

Mode of Action

4-Amino-2,6-difluorobenzoic acid reacts with ammonia to form an amide and hydrogen fluoride This suggests that it may act as a substrate in biochemical reactions, particularly those involving the formation of amide bonds

Biochemical Pathways

Given its role in the formation of amides , it may be involved in protein synthesis or other processes where amide bonds are formed

Result of Action

As it is used in the preparation of amides , it may contribute to the formation of proteins or other biomolecules in the cell

生化分析

Biochemical Properties

4-Amino-2,6-difluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of amides. It reacts with ammonia to form an amide and hydrogen fluoride . The compound interacts with various enzymes and proteins, facilitating the formation of amide bonds. These interactions are crucial for the compound’s role in biochemical synthesis and pharmaceutical applications.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to changes in metabolic pathways, impacting the overall cellular function . Additionally, it may alter gene expression patterns, thereby influencing cellular behavior and responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s ability to form amide bonds is a key aspect of its molecular mechanism, as it facilitates the synthesis of various biochemical compounds . These interactions can also result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other compounds, potentially altering its biochemical effects . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, depending on its stability and degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as facilitating biochemical synthesis and improving cellular function. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in amide synthesis is particularly noteworthy, as it contributes to the formation of various biochemical compounds. These interactions are essential for understanding the compound’s overall impact on metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization . The compound’s distribution within cells can affect its biochemical activity and overall function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization helps in elucidating its role in cellular processes and biochemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-difluorobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2,6-difluorobenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Another method involves the direct amination of 2,6-difluorobenzoic acid using ammonia or an amine under high temperature and pressure conditions. This reaction can be catalyzed by transition metals such as palladium or nickel.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions

4-Amino-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The compound can be reduced to form 2,6-difluorobenzylamine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: 4-Nitro-2,6-difluorobenzoic acid.

Reduction: 2,6-Difluorobenzylamine.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

科学研究应用

4-Amino-2,6-difluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

相似化合物的比较

Similar Compounds

2,6-Difluorobenzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.

4-Amino-2-fluorobenzoic acid: Contains only one fluorine atom, which may result in different chemical and biological properties.

4-Amino-3,5-difluorobenzoic acid: The fluorine atoms are positioned differently, potentially altering its reactivity and interactions with molecular targets.

Uniqueness

4-Amino-2,6-difluorobenzoic acid is unique due to the specific positioning of the amino and fluorine groups on the benzene ring

属性

IUPAC Name |

4-amino-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYUIHNYUYKPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301119 | |

| Record name | 4-Amino-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154314-62-2 | |

| Record name | 4-Amino-2,6-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154314-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)

![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)

![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)